molecular formula C13H12O3S B1680245 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione CAS No. 59147-84-1

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione

Cat. No. B1680245
CAS RN: 59147-84-1
M. Wt: 248.3 g/mol
InChI Key: MZIOEPIEDDJOPP-UHFFFAOYSA-N
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Description

The compound “2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione” is a naphthalene derivative with a thioether and a hydroxyethyl group attached to it. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. The presence of the thioether group (R-S-R’) suggests that this compound may have unique reactivity compared to simple naphthalene derivatives .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thioether bond. This could potentially be achieved through a nucleophilic substitution reaction, where a 2-hydroxyethylthiol group could attack an electrophilic carbon on the naphthalene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar naphthalene core, with the thioether and hydroxyethyl groups adding steric bulk . The presence of these groups could potentially disrupt the planarity of the molecule, depending on their positioning .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the naphthalene core and the presence of the thioether group. Thioethers are known to be susceptible to oxidation, and the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity introduced by the thioether and hydroxyethyl groups, and its overall molecular weight .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione and its derivatives are primarily used in synthetic chemistry. The process of butylation, as in the case of 2-methylnaphthalene-1,4-dione, results in the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis (Threadgill, 1989). Similarly, the compound has been used in ultrasound and microwave-assisted synthesis, showcasing its adaptability to modern, eco-friendly chemical processes (Oliveira et al., 2014).

Biological Applications

In the field of medicinal chemistry, novel thio-substituted aminonaphthoquinones, which are closely related to the compound , have been synthesized. These compounds hold potential for various biological activities, which could be significant in drug development (Yıldız & Tuyun, 2018).

Photophysical Properties

The compound's derivatives have been studied for their electronic absorption, which is crucial in fields like dye-sensitized solar cells. Such studies help understand the interaction of these compounds with light, which is essential for developing new materials for solar energy conversion (Mohr et al., 2015).

Future Directions

Future research could involve studying the reactivity of this compound under various conditions, exploring its potential interactions with biological targets, and assessing its safety profile .

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIOEPIEDDJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274390
Record name 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione

CAS RN

59147-84-1
Record name 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Bhasin, SN Chettiar, JP Etter, M Mok, PK Li - Bioorganic & medicinal …, 2013 - Elsevier
In this paper, we report the structure–activity relationship studies of substituted 1,4-naphthoquinones for its anticancer properties. 1,4-Naphthoquinone, Juglone, Menadione, Plumbagin …
Number of citations: 97 www.sciencedirect.com
TPA Krishna, S Pandaram, S Chinnasamy… - RSC advances, 2020 - pubs.rsc.org
An efficient, simple and practical protocol for one-pot sequential oxidative radical C–H/S–H cross-coupling of thiols with hydroquinones (HQs) and oxidation leading to the formation of …
Number of citations: 11 pubs.rsc.org

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